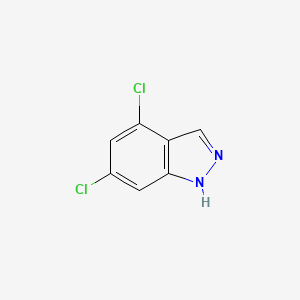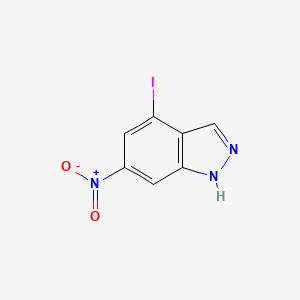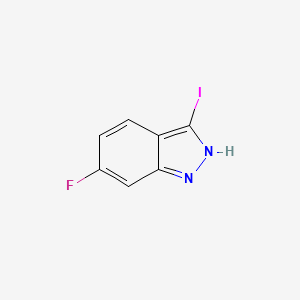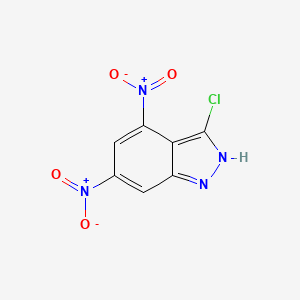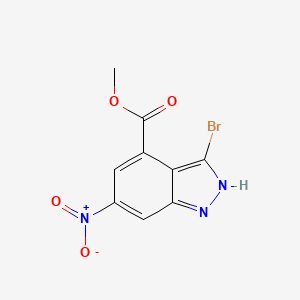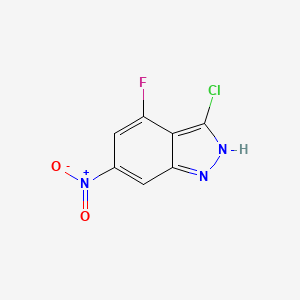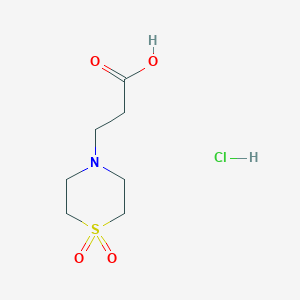
8-クロロ-4-オキソ-1,4-ジヒドロキノリン-7-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
8-クロロ-4-オキソ-1,4-ジヒドロキノリン-7-カルボン酸メチルを含むキノリン誘導体は、強力な抗菌活性を有することが示されています。 これらの化合物は、特定の細菌株を標的にするように設計することができ、薬剤耐性菌に対する有効性が研究されています .
抗炎症作用
これらの化合物は、抗炎症作用も示しており、慢性炎症性疾患の治療の候補となっています。 作用機序と潜在的な治療用途を理解するための研究が進行中です .
抗癌用途
キノリン誘導体は、抗癌活性についても検討されています。 癌細胞のシグナル伝達経路を阻害したり、癌細胞のアポトーシスを誘導したりすることで機能する可能性があります .
抗糖尿病効果
一部のキノリン誘導体は、血糖値を調節し、インスリン感受性を改善することにより、糖尿病の治療に有望であることが示されています .
抗真菌作用および抗原虫作用
これらの化合物は、抗真菌作用と抗原虫作用を有しており、真菌感染症と原虫寄生虫の新しい治療法の開発に不可欠です .
光起電用途
キノリン誘導体は、光吸収層または電子輸送材料として作用する能力により、第3世代の太陽電池における潜在的な用途について調査されています .
作用機序
Target of Action
The primary targets of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
生化学分析
Biochemical Properties
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects .
Metabolic Pathways
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations and affecting cellular function .
Transport and Distribution
The transport and distribution of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound within different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUOGNUVCRUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647425 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948573-54-4 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


